molecular formula C16H18ClNO2S B7463438 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B7463438
M. Wt: 323.8 g/mol
InChI Key: PQRBVCWNOZFXNI-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as CDMS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a white solid that is soluble in organic solvents and has a molecular weight of 347.86 g/mol.

Mechanism of Action

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are involved in the conversion of carbon dioxide to bicarbonate and protons. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide binds to the zinc ion in the active site of the enzyme, preventing the binding of water molecules and inhibiting the activity of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which has various physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has various biochemical and physiological effects due to its inhibition of carbonic anhydrase enzymes. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to decrease the production of bicarbonate and protons, leading to a decrease in blood pH. This has implications for the treatment of various diseases, including metabolic acidosis and glaucoma.
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of carbonic anhydrase enzymes in immune cells. This leads to a decrease in the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of carbonic anhydrase enzymes. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide is also soluble in organic solvents, making it easy to handle and manipulate in the lab.
However, 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and manipulate the compound. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, including the development of new drugs that target carbonic anhydrase enzymes for the treatment of various diseases. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide can also be used as a starting material for the synthesis of novel sulfonamide-based compounds with potential therapeutic applications.
Another future direction is the study of the structure and function of carbonic anhydrase enzymes and their role in various physiological processes. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide can be used as a tool to study the active site of carbonic anhydrase enzymes and their interaction with other molecules.
Conclusion:
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has various biochemical and physiological effects due to its inhibition of carbonic anhydrase enzymes. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of carbonic anhydrase enzymes. There are several future directions for the study of 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, including the development of new drugs and the study of the structure and function of carbonic anhydrase enzymes.

Synthesis Methods

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethyl aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethyl aniline in the presence of a reducing agent such as sodium borohydride. Both methods yield high purity and yield of 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide.

Scientific Research Applications

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In medicinal chemistry, 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and respiration. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
In biochemistry, 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been used as a tool to study the structure and function of carbonic anhydrase enzymes. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. This has led to the development of new drugs that target carbonic anhydrase enzymes for the treatment of various diseases.
In pharmaceuticals, 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been used as a starting material for the synthesis of various drugs, including sulfonamide-based antibiotics and anti-cancer drugs. 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been used as a building block for the synthesis of novel sulfonamide-based compounds with potential therapeutic applications.

properties

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-10-5-6-15(12(3)7-10)18-21(19,20)16-9-11(2)14(17)8-13(16)4/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBVCWNOZFXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide

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